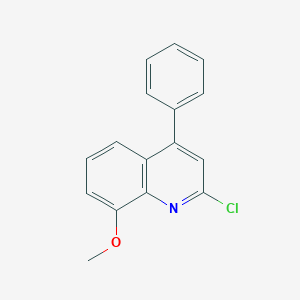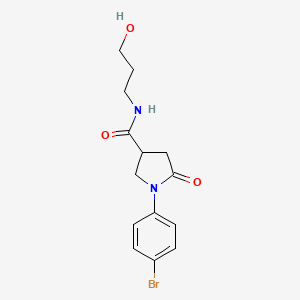![molecular formula C22H26N2O3 B4966967 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine, commonly known as DMQX, is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a subtype of ionotropic glutamate receptor that plays a critical role in mediating fast excitatory neurotransmission in the central nervous system. DMQX has been widely used as a research tool to investigate the physiological and pathological functions of the AMPA receptor.
Mécanisme D'action
DMQX acts as a competitive antagonist of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor. It binds to the receptor at the glutamate binding site and prevents the binding of glutamate, thereby blocking the activation of the receptor. This leads to a decrease in the excitatory neurotransmission mediated by the this compound receptor.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. It has also been shown to block the induction of long-term depression (LTD), a cellular mechanism that underlies the weakening of synaptic connections. DMQX has been shown to have neuroprotective effects in various models of neurological disorders, such as ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX has several advantages as a research tool. It is a highly selective antagonist of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor and does not significantly affect other glutamate receptors. It has a high affinity for the receptor and is effective at low concentrations. However, DMQX has some limitations as a research tool. It is relatively expensive and can be difficult to synthesize. It also has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on DMQX. One area of research is the development of more potent and selective N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor antagonists. Another area of research is the investigation of the role of the this compound receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of DMQX, as well as its potential side effects.
Méthodes De Synthèse
DMQX can be synthesized through a multi-step synthetic route. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with 2-(bromomethyl)phenethylamine to form the intermediate 2-(3,4-dimethoxyphenyl)ethylamine. The second step involves the reaction of the intermediate with N,N-dimethyl-2-chloroacetamide to form the intermediate N-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethyl-2-chloroacetamide. The final step involves the reaction of the intermediate with 7-methoxy-4-methylquinoline to form DMQX.
Applications De Recherche Scientifique
DMQX has been widely used as a research tool to investigate the physiological and pathological functions of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor. It has been used to study the role of the this compound receptor in synaptic plasticity, learning, and memory. It has also been used to investigate the role of the this compound receptor in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15-12-22(23-19-14-17(25-3)7-8-18(15)19)24(2)11-10-16-6-9-20(26-4)21(13-16)27-5/h6-9,12-14H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSKAQXHQWVZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N(C)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)
![1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)
![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4966929.png)
![1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)
![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)
